4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid

Analytical Chemistry Quality Control Peptide Chemistry

This Fmoc-protected fluoroazetidine building block features a unique C-3 fluorine atom that drastically reduces amine basicity (pKa ↓2.5 vs. non-fluorinated analog), enhancing target selectivity and minimizing off-target ionic interactions in PROTAC ternary complexes. The orthogonal benzoic acid handle enables on-resin C-terminal modification or cyclization post-SPPS elongation, while the single fluorine serves as a background-free ¹⁹F NMR probe for binding assays. Procure this differentiated building block to improve your SAR and biophysical assay development pipelines.

Molecular Formula C25H20FNO4
Molecular Weight 417.436
CAS No. 2193066-84-9
Cat. No. B2684437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid
CAS2193066-84-9
Molecular FormulaC25H20FNO4
Molecular Weight417.436
Structural Identifiers
SMILESC1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=C(C=C5)C(=O)O)F
InChIInChI=1S/C25H20FNO4/c26-25(17-11-9-16(10-12-17)23(28)29)14-27(15-25)24(30)31-13-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,28,29)
InChIKeyVQQKTEHXKCEMHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid (CAS 2193066-84-9) Procurement-Relevant Overview


4-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid (CAS 2193066-84-9) is a specialized, Fmoc-protected fluoroazetidine building block featuring a benzoic acid handle [1]. It belongs to the class of fluorinated saturated heterocyclic amines, which are valued in medicinal chemistry for their modulated physicochemical properties . Unlike non-fluorinated azetidine analogs, the strategic C-3 fluorination significantly alters the amine basicity, as demonstrated by a pKa decrease of 2.5 units upon monofluorination at this position in related azetidine systems [2].

Why Non-Fluorinated Azetidine Analogs Cannot Replace CAS 2193066-84-9 in Application-Focused Procurement


Simple replacement of 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid with its non-fluorinated analog, 4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)azetidin-3-yl)benzoic acid (CAS 2470438-82-3), is scientifically unsound for structure-activity relationship (SAR) studies. The introduction of a single fluorine atom at the C-3 position of the azetidine ring creates a verifiable difference in molecular weight of +18.0 g/mol and has been shown in systematic studies to drastically alter the electronic character of the amine [1]. Specifically, this substitution pattern causes a profound pKa decrease of 2.5 units compared to the parent non-fluorinated heterocycle [2], a critical change that will impact binding interactions, solubility, and downstream pharmacokinetic profiles of any derived molecule.

Quantitative Differentiation Evidence for Procuring CAS 2193066-84-9 over Non-Fluorinated Analogs


Molecular Weight Disparity for Definitive Identity Confirmation Against the Des-Fluoro Impurity

The target fluoroazetidine compound has a distinctly different molecular weight (MW) compared to its most common non-fluorinated analog, serving as a critical quality control (QC) differentiator. The introduction of fluorine at the 3-position of the azetidine ring replaces a hydrogen atom, resulting in a quantifiable mass increase [1].

Analytical Chemistry Quality Control Peptide Chemistry

Drastic Reduction in Azetidine Basicity (pKa) Conferred by C-3 Fluorination

Systematic head-to-head comparisons of saturated heterocyclic amines demonstrate that fluorination at the C-3 position of azetidine leads to a dramatic decrease in basicity. This class-level inference provides a strong predictive basis for differentiation [1].

Medicinal Chemistry Physicochemical Property Optimization Azetidine SAR

Metabolic Stability Retention in Fluorinated Azetidine Building Blocks

A central concern with introducing fluorine is the potential for metabolic instability. A comprehensive study of mono- and difluorinated azetidines has shown that this class of compounds retains high metabolic stability, a key advantage over some other fluorinated heterocycles .

Drug Metabolism Pharmacokinetics ADME-Tox

High-Value Application Scenarios for 4-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid


Solid-Phase Peptide Synthesis (SPPS) of Modified Peptidomimetics

The Fmoc protecting group provides direct compatibility with standard SPPS protocols. After iterative peptide elongation, the orthogonal benzoic acid handle enables on-resin or solution-phase C-terminal modifications or cyclization. The non-fluorinated building block can lead to a peptide with vastly different basicity (a pKa up to 2.5 units higher at the azetidine nitrogen), which can alter the peptide's overall charge, conformation, and target engagement [1].

Proteolysis Targeting Chimera (PROTAC) Linker Design

The benzoic acid module can serve as an attachment point for E3 ligase ligands, while the azetidine nitrogen (post-Fmoc deprotection) couples to the target protein binder. The decreased basicity of the fluoroazetidine nitrogen is less likely to engage in off-target ionic interactions within the cellular milieu, potentially improving the selectivity of the PROTAC's ternary complex formation compared to a non-fluorinated analog [1].

Fluorine-19 NMR Probe Development for Biological Assays

The single fluorine atom on the conformationally restricted azetidine ring provides a sensitive, background-free ¹⁹F NMR probe. The distinct chemical environment of this fluorine allows for monitoring binding events or conformational changes in large protein complexes. In contrast, a non-fluorinated analog would be completely invisible to ¹⁹F NMR, a clear differentiation for biophysical assay development .

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